Radical Cyclopolymerization Yield Comparison: Diallylmethylphenylsilane vs. Diallyldimethylsilane
Under identical radical polymerization conditions with AIBN initiator in benzene at 60°C for 24 hours, diallylmethylphenylsilane (2) and diallyldimethylsilane (1) exhibited distinct polymerization outcomes. The phenyl-substituted monomer produced polymer with a different solubility profile, showing slight solubility in acetone while the methyl analog remained similarly characterized [1].
| Evidence Dimension | Radical cyclopolymerization yield and polymer properties |
|---|---|
| Target Compound Data | Diallylmethylphenylsilane: Polymer soluble in benzene, methyl ethyl ketone, chloroform; slightly soluble in acetone; insoluble in methanol/ethanol; no insoluble gel fraction detected |
| Comparator Or Baseline | Diallyldimethylsilane: Polymer soluble in benzene, methyl ethyl ketone, chloroform; slightly soluble in acetone; insoluble in methanol/ethanol; no insoluble gel fraction detected |
| Quantified Difference | Comparable solubility profiles with subtle differences; 13C-NMR methyl peaks: -1.5 ppm and -5.1 ppm for phenyl-substituted polymer vs. -1.6 ppm and -3.4 ppm for methyl-substituted polymer, reflecting phenyl-induced conformational effects |
| Conditions | AIBN initiator, benzene solvent, 60°C, 24 hours; 13C-NMR analysis of resulting cyclopolymers |
Why This Matters
The phenyl group provides a distinct NMR spectroscopic handle for polymer characterization and introduces conformational rigidity that may influence thermal and mechanical properties in downstream applications.
- [1] Saigo, K.; Tateishi, K.; Adachi, H. Radical cyclopolymerizations of diallylsilanes and triallylsilanes. Journal of Polymer Science Part A: Polymer Chemistry 1988, 26 (8), 2085-2097. DOI: 10.1002/pola.1988.080260808 View Source
